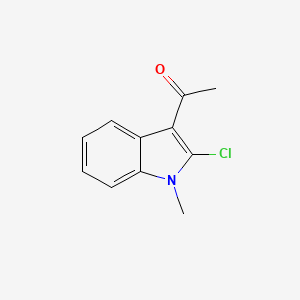

3-Acetyl-2-chloro-1-methylindole

Übersicht

Beschreibung

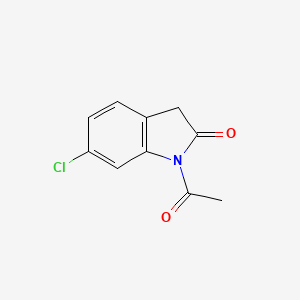

3-Acetyl-2-chloro-1-methylindole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years due to its biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . The most widely used method for the synthesis of 3-acyl-2-haloindoles is formylation of 2-indolones by the Vilsmeier method . This compound was obtained from the aldehyde by reaction with methylmagnesium bromide through the corresponding alcohol and subsequent oxidation .Molecular Structure Analysis

The structure of 3-acyl-2-haloindoles contains a fragment of unsaturated 3-halo ketone . 3-Acetyl-2-haloindoles differ from acyclic unsaturated 3-halo ketones by the presence of an aromatic system .Chemical Reactions Analysis

3-Acetyl-2-haloindoles have great synthetic potential due to the presence of the three reactive centers, i.e., the carbonyl and NH groups, and the C–Cl bond . They are used for the synthesis of a wide range of indole derivatives .Physical and Chemical Properties Analysis

Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis of Photochromic Dyes

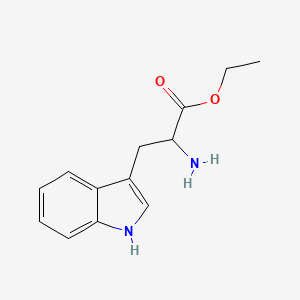

3-Acetyl-2-chloro-1-methylindole, a derivative of 3-methylindoles, is a key intermediate in the synthesis of fulgide photochromic dyes. These dyes exhibit reversible changes in color upon exposure to light. The process involves N-alkylation and subsequent reactions under mild conditions without the need for protection or deprotection steps (Zhang Yan, 2012).

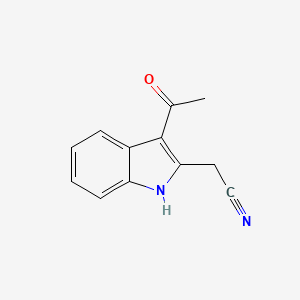

Production of 3-Acetylindoles

Acetic anhydride, in the presence of perchloric acid, reacts with methylindoles to form perchlorates of 3H-indole form of 3-acetylindoles. These compounds are converted to 3-acetylindoles, which are important in various chemical syntheses (G. Zhungietu et al., 1970).

Reactivity with Arenesulphonyl Azides

3-Methylindole derivatives, including those similar to this compound, react with arenesulphonyl azides in pyridine solutions. These reactions yield compounds like 3-arylsulphonylamino-1-methylindoles, which have potential applications in material sciences and pharmacology (A. S. Bailey et al., 1973).

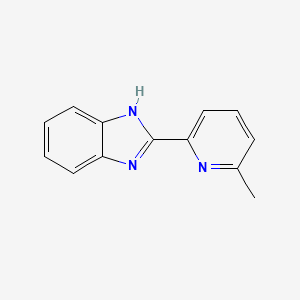

Organometallic Chemistry

This compound derivatives can be used in organometallic chemistry. For example, 1-methylindole can be transformed into various organometallic compounds, demonstrating their versatility in chemical reactions and potential for creating new materials (C. E. Reck et al., 1998).

Creation of New Indole Derivatives

This compound can be used to create new indole derivatives with potential pharmaceutical applications. Forinstance, reactions involving similar methylindole derivatives have led to the synthesis of compounds like N,O-methylated and O-alkylated indole esters. These new derivatives have been evaluated for their anti-inflammatory activity, showcasing the potential of this compound in drug discovery (G. S. Gadaginamath et al., 2003).

Study of Solvent Interactions

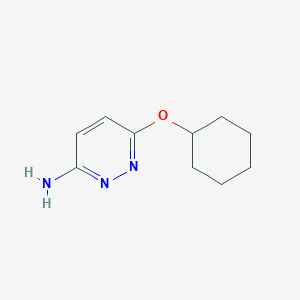

The interactions between methylindole derivatives and various solvents have been examined using spectroscopic techniques and molecular modeling. This research is crucial for understanding the behavior of compounds like this compound in different environments, which is essential for their application in chemical and pharmaceutical industries (S. A. Popoola, 2018).

Environmental Remediation

Derivatives of methylindole, including compounds like this compound, have been studied for environmental applications. For example, the degradation of 3-methylindole by microorganisms has been explored as a method for environmental remediation, particularly in controlling pollution from livestock farming (Hong Hu et al., 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . In the future, more research could be conducted to explore the synthetic potential of 3-Acetyl-2-chloro-1-methylindole and its applications in the field of medicinal chemistry.

Eigenschaften

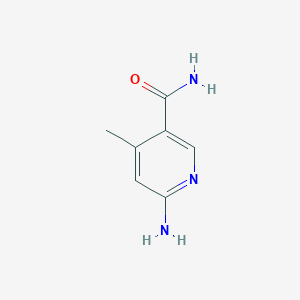

IUPAC Name |

1-(2-chloro-1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7(14)10-8-5-3-4-6-9(8)13(2)11(10)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZZEZGLIGDVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(C2=CC=CC=C21)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356194 | |

| Record name | 3-acetyl-2-chloro-1-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65287-75-4 | |

| Record name | 3-acetyl-2-chloro-1-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B3356118.png)

![tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)ethyl]carbamate](/img/structure/B3356128.png)

![1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone](/img/structure/B3356172.png)